Lipophilicity Advantage (cLogP) vs. Unsubstituted Benzothiazole Acetamide Core
The target compound's predicted logP (5.38) is substantially higher than that of the minimal core N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide (estimated cLogP ≈ 2.3), a difference driven by the addition of the phenylacetamide and pyridylmethyl moieties [1]. The octanol-water partition coefficient differential (ΔlogP ≈ +3.1) places the target compound in a lipophilicity range associated with enhanced membrane permeation and potential blood-brain barrier penetration, whereas the simpler acetamide falls within a more classical 'lead-like' window [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 5.38 (ZINC prediction) |
| Comparator Or Baseline | N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide (CAS 313554-90-4), estimated cLogP ≈ 2.3 (AlogPS / XLogP3 consensus, no direct experimental measurement) |
| Quantified Difference | ΔcLogP ≈ +3.1 |
| Conditions | In silico prediction; ZINC and consensus XLogP3 models |
Why This Matters
A 3-log difference in lipophilicity predicts markedly different ADME behavior; a user targeting intracellular or CNS targets would rationally select a higher logP compound over a core benzothiazole fragment.
- [1] ZINC Docking. Substance ZINC000000661635 (CAS 899736-04-0). https://zinc.docking.org/substances/ZINC000000661635/ View Source
- [2] Waring MJ. (2010) Lipophilicity in drug discovery. Expert Opin Drug Discov, 5(3):235-248. (Class-level inference context) View Source
